Beauvericin A

Cyclodepsipeptide Structural Analog Natural Product Chemistry

Researchers studying sodium transport, drug-resistant cancer, or infectious diseases face variability when using generic ionophores or structural analogs. Beauvericin A offers validated selectivity and potency. - **Na+ Selectivity**: Prefers Na+ over K+ via 6-fold coordination (vs 3-fold in other ionophores). - **TNBC Probe**: Cytotoxicity against MDA-MB-468 (IC50=3.9 µM); inhibits MRP-1, HDAC-1/2. - **Infectious Disease**: Active vs M. tuberculosis (MIC 25 µg/mL) and P. falciparum (IC50 12 µg/mL). - **Supply**: Standard lead times; available for precursor-directed biosynthesis studies.

Molecular Formula C46H59N3O9
Molecular Weight 798.0 g/mol
Cat. No. B10821189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeauvericin A
Molecular FormulaC46H59N3O9
Molecular Weight798.0 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C
InChIInChI=1S/C46H59N3O9/c1-10-31(6)40-43(52)49(9)36(27-33-22-16-12-17-23-33)45(54)57-38(29(2)3)41(50)47(7)35(26-32-20-14-11-15-21-32)44(53)56-39(30(4)5)42(51)48(8)37(46(55)58-40)28-34-24-18-13-19-25-34/h11-25,29-31,35-40H,10,26-28H2,1-9H3/t31-,35-,36-,37-,38+,39+,40+/m0/s1
InChIKeyJQUGYVKOYKGIRB-PGVJVUNISA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beauvericin A: Cyclodepsipeptide Profile & Differentiators


Beauvericin A is a cyclodepsipeptide and a methyl analog of beauvericin, originally isolated from the entomopathogenic fungus *Beauveria bassiana* [1]. This compound is characterized by the substitution of a 2-hydroxy-3-methylpentanoic acid (Hmp) residue for a 2-hydroxyisovaleric acid (Hiv) residue found in beauvericin, increasing its molecular weight and lipophilicity . Beauvericin A demonstrates quantifiable, targeted biological activities, particularly against *Mycobacterium tuberculosis* and *Plasmodium falciparum*, distinguishing it within its structural class .

1
Structurally distinct beauvericin analog – single Hmp residue substitution alters lipophilicity and ion-binding cavity
2
Na⁺-selective ionophore with unique 6-fold coordination geometry, suitable for ion transport and membrane biophysics studies
3
Context-dependent cytotoxicity across cancer, fungal, and bacterial models – supports cell-model endpoint review

Beauvericin A vs. Analogs: Functional Differences


Generic substitution within the beauvericin class fails because minor structural modifications lead to quantifiable, non-linear differences in biological activity. Beauvericin A is not merely a variant but a specific methyl analog; its structural divergence from the parent compound beauvericin and other analogues like beauvericins D and E results in distinct activity profiles [1]. For instance, while all are cyclodepsipeptides, their potency and mechanism of action, such as the ability to potentiate the activity of existing antifungal drugs, differ significantly. Replacing Beauvericin A with a seemingly similar compound risks nullifying a specific experimental outcome, particularly in assays targeting *Mycobacterium* or *Plasmodium* species, or when investigating antifungal synergy . The evidence below provides the specific quantitative basis for these critical differentiation points.

Beauvericin differs by a single Hiv→Hmp substitution; ion selectivity, lipophilicity, and potency are not interchangeable.
Enniatins exhibit K⁺ selectivity; Beauvericin A is Na⁺-selective. Ionophore class mismatch will alter cellular response endpoints.
Cytotoxicity profiles vary significantly across analogs and cell lines; reported data cannot be assumed to transfer to other cyclodepsipeptides.

Beauvericin A Comparative Performance Evidence


Miconazole Potentiation Against Fluconazole-Resistant C. albicans

Beauvericin A is structurally distinguished from its parent compound, beauvericin, by the substitution of a single 2-hydroxy-3-methylpentanoic acid (Hmp) residue for a 2-hydroxyisovaleric acid (Hiv) residue [1]. This modification results in a molecular weight of 797.97 g/mol for Beauvericin A, compared to 783.9 g/mol for beauvericin [2]. This seemingly small change leads to increased lipophilicity and has downstream effects on its specific biological activities, as evidenced in subsequent data points [1].

Miconazole potentiation
Class-level inference
Co-isolated beauvericins D/E reduced miconazole IC₅₀ from 1.3 µM to 0.25–0.31 µM; Beauvericin A potentiation not individually quantified.
Class-level antifungal potentiation context
Data to verify for Beauvericin A specifically
Cyclodepsipeptide Structural Analog Natural Product Chemistry

Antimycobacterial and Antiplasmodial Potency vs. Beauvericin

Beauvericin A demonstrates specific activity against *Mycobacterium tuberculosis* with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL . While this activity is comparable to that of beauvericin under the same assay conditions , it provides a specific potency benchmark for researchers focused on anti-tubercular drug discovery. This is in contrast to the inactivity of many other classes of compounds, highlighting its specific utility in this niche.

Antimycobacterial/antiplasmodial
Head-to-head
M. tuberculosis MIC 25 µg/mL (beauvericin >50 µg/mL); P. falciparum IC₅₀ 12 µg/mL (beauvericin >50 µg/mL).
Reported higher antimicrobial activity than parent beauvericin
Source data to verify; validate in target strain
Antimycobacterial Tuberculosis Natural Product

Cytotoxic Potency in Triple-Negative Breast Cancer

Beauvericin A exhibits potent antiplasmodial activity against *Plasmodium falciparum* K1 strain with an IC50 value of 12 µg/mL . This activity is notable as it is reported alongside beauvericin, which has a slightly less potent IC50 of 18 µg/mL in the same study . This quantitative difference in potency provides a clear rationale for selecting Beauvericin A over its parent compound for anti-malarial research.

TNBC cytotoxicity
Cross-study comparable
MDA-MB-231 IC₅₀ 4.4 µM; MDA-MB-468 IC₅₀ 3.9 µM. PANC-1 IC₅₀ 4.8 µM, HT-29 IC₅₀ 15.0 µM.
Context-dependent cell-model response
Varies with cell line and assay conditions
Antiplasmodial Malaria Parasitology

Sodium-Selective Ionophoric Activity

Beauvericin A, along with beauvericins D and E, has been shown to potentiate the activity of the antifungal drug miconazole against fluconazole-resistant *Candida albicans* [1]. In a comparative study, while beauvericin A was identified as a known potentiator, the new analogs beauvericins D and E decreased the IC50 of miconazole from 1.3 µM to 0.25 and 0.31 µM, respectively, indicating a spectrum of potentiating activity within this compound class [2]. This establishes Beauvericin A as a key member of a group with a unique and valuable mechanism of action against drug-resistant fungi.

Na⁺ ion selectivity
Class-level inference
Na⁺ bound via 6-fold coordination (3 amide + 3 ester carbonyls); K⁺/Rb⁺/Cs⁺ only 3-fold. Enniatins prefer K⁺.
Supports Na⁺-specific ion transport mechanism studies
Computational and gas-phase evidence
Antifungal Synergy Candida albicans Drug Resistance

Cytotoxicity Comparison with Enniatins

In a comparative study of cyclodepsipeptides from *Cordyceps cicadae*, beauvericin A (compound 5) exhibited cytotoxic activity against HepG2 and multidrug-resistant HepG2/ADM cell lines with IC50 values within the range of 2.40 ± 0.37 to 14.48 ± 1.68 µM [1]. Notably, compounds including beauvericin A showed a 25-fold increase in sensitivity compared to doxorubicin in the resistant HepG2/ADM line [2]. This suggests that beauvericin A, as part of this compound class, may possess a unique mechanism for overcoming multidrug resistance, a property that is not uniform across all analogs.

Enniatin cytotoxicity rank
Class-level inference
Mitochondrial impairment rank: beauvericin > enniatin mix > enniatin B. MRC-5 IC₅₀: enniatin A 0.8 µM, B 3.6 µM.
Reported potency hierarchy within cyclodepsipeptide class
Beauvericin A data inferred from parent compound trends
Cytotoxicity Cancer Research Structure-Activity Relationship

Beauvericin A Research and Industrial Applications


Sodium-Specific Ion Transport & Membrane Biophysics

Researchers focused on developing new antimalarial therapies should prioritize Beauvericin A. Its superior in vitro potency against *Plasmodium falciparum* (IC50 = 12 µg/mL) compared to its parent compound beauvericin (IC50 = 18 µg/mL) makes it a more attractive lead candidate for further development and SAR studies . This quantifiable advantage is critical for selecting the most promising compounds for resource-intensive in vivo efficacy testing.

Antimycobacterial and Antiplasmodial Drug Discovery Screening

For laboratories investigating novel treatments for *Mycobacterium tuberculosis*, Beauvericin A serves as a well-characterized and active compound (MIC = 25 µg/mL). Its defined activity allows for its use as a positive control or a starting point for analogue synthesis, with the assurance that its activity is comparable to the established benchmark beauvericin . This provides a reliable tool for screening new chemical entities or studying mechanisms of action against mycobacteria.

Triple-Negative Breast Cancer Preclinical Research

Microbiology and pharmacology labs studying drug resistance in *Candida albicans* should employ Beauvericin A as a key reagent. Its documented ability to potentiate the activity of miconazole against fluconazole-resistant strains places it within a valuable class of 'potentiators' [1]. This application extends beyond standalone antifungal activity, offering a unique tool for exploring combination therapies and the fundamental biology of drug resistance reversal.

Precursor-Directed Biosynthesis of Beauvericin Analogs

Oncology research programs specifically investigating mechanisms to overcome multidrug resistance (MDR) in cancers like hepatocellular carcinoma can utilize Beauvericin A. Evidence shows that it, as part of its compound class, retains potent cytotoxicity against MDR HepG2/ADM cells, exhibiting a 25-fold greater sensitivity compared to the standard chemotherapeutic doxorubicin [2]. This unique property warrants its use as a molecular probe to dissect MDR pathways and as a potential scaffold for developing novel MDR-reversing agents.

Application
Selection Property
Validation Focus
Sodium ion transport & membrane biophysics
Na⁺-selective ionophore with 6-fold coordination
Ion selectivity and membrane depolarization endpoints
Antimycobacterial/antiplasmodial screening
Reported activity against M. tuberculosis and P. falciparum
MIC/IC₅₀ confirmation in target strains
Triple-negative breast cancer cell models
Cytotoxicity profile across TNBC lines
Cell viability and target modulation endpoints
Precursor-directed biosynthesis
Fungal feeding platform with L-isoleucine/D-alloisoleucine
Analog production yield and structural characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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